molecular formula C8H9BO2 B1303790 2-Vinylphenylboronic acid CAS No. 15016-42-9

2-Vinylphenylboronic acid

Cat. No. B1303790
CAS RN: 15016-42-9
M. Wt: 147.97 g/mol
InChI Key: QHFAXRHEKNHTDH-UHFFFAOYSA-N
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Description

2-Vinylphenylboronic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is also used in Suzuki reaction . This compound showcases remarkable versatility due to its distinctive configuration, exhibiting profound anti-inflammatory properties .


Synthesis Analysis

The synthesis of 2-Vinylphenylboronic acid involves a one-pot polymerization approach. The phenylboronic acid (PBA)-functionalized polymers using N,N’ -methylbisacrylamide (MBAA) as the crosslinker synthesized in DMSO displayed ultrahigh selectivity to the cis-diol containing molecules .


Molecular Structure Analysis

The molecular formula of 2-Vinylphenylboronic acid is C8H9BO2 . Its average mass is 147.967 Da and its monoisotopic mass is 148.069565 Da .


Chemical Reactions Analysis

2-Vinylphenylboronic acid is used in the Suzuki reaction . It is also used in the synthesis of styrene-based organoboron polymers such as vinyl-oligo (fluorene) polymer and boronic ester-based self-healing polymer .


Physical And Chemical Properties Analysis

2-Vinylphenylboronic acid has a density of 1.1±0.1 g/cm3, a boiling point of 313.7±35.0 °C at 760 mmHg, and a flash point of 143.5±25.9 °C . It has a molar refractivity of 42.3±0.4 cm3, a polar surface area of 40 Å2, and a molar volume of 135.0±5.0 cm3 .

Safety And Hazards

2-Vinylphenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Protective measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 2-Vinylphenylboronic acid are not detailed in the search results, the compound’s versatility and anti-inflammatory properties suggest potential applications in various fields .

properties

IUPAC Name

(2-ethenylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6,10-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFAXRHEKNHTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378577
Record name 2-Vinylphenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Vinylphenylboronic acid

CAS RN

15016-42-9
Record name B-(2-Ethenylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15016-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Vinylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boronic acid, B-(2-ethenylphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 2-Vinylbenzeneboronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
A Ananthi, TN Kumar, J Mathiyarasu, J Joseph… - Materials Letters, 2011 - Elsevier
A potentiometric hydrogen peroxide (H 2 O 2 ) sensing scheme was developed using arylboronic acid as the electrode modifier. It is well-known that both aliphatic and aryl boronic acid …
Number of citations: 5 www.sciencedirect.com
P Hewawasam, Y Tu, TW Hudyma, X Zhang… - Tetrahedron …, 2014 - Elsevier
… Suzuki coupling 8 of 2-vinylphenylboronic acid (8) with methyl 2-bromo-3-cyclohexyl-1H-… , and the expense associated with both the 2-vinylphenylboronic acid (8) starting material and …
Number of citations: 10 www.sciencedirect.com
J Nemkov - 1996 - search.proquest.com
… It can be easily polymerized upon recrystallization procedure to form highly crosslinked polymer [22,24], Transformation of /2-vinylphenylboronic acid into the anhydride upon drying …
Number of citations: 0 search.proquest.com
J Lee, BB Rajeeva, T Yuan, ZH Guo, YH Lin… - Chemical …, 2016 - pubs.rsc.org
… -2,5-divinylbenzene afforded a conjugated polymer with pendant vinyl groups, which was then end-capped by subsequent addition of 2-bromostyrene and 2-vinylphenylboronic acid to …
Number of citations: 82 pubs.rsc.org
J Lee, AJ Kalin, C Wang, JT Early, M Al-Hashimi… - Polymer …, 2018 - pubs.rsc.org
… (i) Pd(PPh 3 ) 4 , K 2 CO 3 , aliquat 336, BHT, PhMe, H 2 O, 100 C, 24 h; then 2-bromostyrene and 2-vinylphenylboronic acid. (ii) Grubbs’ 2 nd generation catalyst, PhMe, reflux, 6 h. …
Number of citations: 33 pubs.rsc.org
MJ Mphahlele, MM Mphahlele - Tetrahedron, 2011 - Elsevier
The 2-aryl-3-iodo-4-(phenylamino)quinolines undergo one-pot palladium-mediated C–I and C–H bond activation and subsequent Suzuki–Miyaura cross-coupling with arylboronic acids …
Number of citations: 11 www.sciencedirect.com
A Nunez, B Abarca, AM Cuadro, J Alvarez‐Builla… - 2011 - Wiley Online Library
… The results are summarized in Table 2 and it can be seen that only the Suzuki reaction between 2-vinylphenylboronic acid and 2-bromopyridine was successful in producing the …
I Linhart, J Mráz, J Scharff, J Krouzelka… - Chemical research in …, 2010 - ACS Publications
… 3- and 4-Vinylphenylboronic acids were from Aldrich, and 2-vinylphenylboronic acid was from Molekula (Germany). Other chemicals were of analytical grade and were used as received…
Number of citations: 15 pubs.acs.org
MM Johnson, KJ Ngwira, AL Rousseau, A Lemmerer… - Tetrahedron, 2018 - Elsevier
… 9 Although the retrosynthesis suggests that 2-vinylphenylboronic acid should be the boronic acid used in this step it was deemed to be too expensive for use in this reaction. …
Number of citations: 9 www.sciencedirect.com
J Saadi, D Lentz, HU Reissig - Organic Letters, 2009 - ACS Publications
… 29 was prepared (analogously to 16) from the corresponding 2-iodobenzyl-substituted γ-ketoester (6b) by Suzuki-coupling with commercially available 2-vinylphenylboronic acid. It …
Number of citations: 32 pubs.acs.org

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